

Multi-Modal Imaging with IR-797 Chloride: Application Notes and Protocols

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Compound of Interest

Compound Name: IR-797 chloride

Cat. No.: B15556538

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Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye that serves as a versatile tool for multi-modal in vivo imaging. Its spectral properties in the NIR window (700-900 nm) allow for deep tissue penetration of light, minimal autofluorescence from endogenous tissues, and consequently, a high signal-to-noise ratio. These characteristics make **IR-797 chloride** an excellent candidate for non-invasive imaging in preclinical research, with significant applications in oncology, immunology, and drug delivery. This document provides detailed application notes and experimental protocols for utilizing **IR-797 chloride** in multi-modal imaging, combining fluorescence and photoacoustic (PA) imaging modalities.

Physicochemical and Photophysical Properties

A comprehensive understanding of the photophysical properties of **IR-797 chloride** is essential for designing and executing effective imaging studies.

Property	Value	Notes
Molecular Formula	C ₃₁ H ₃₄ Cl ₂ N ₂	
Molecular Weight	505.53 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in Methanol	[1][2]
Absorption Maximum (λ _{max})	~797 nm (in Methanol)	The absorption maximum may vary slightly depending on the solvent and local environment.
Emission Maximum (λ _{em})	Not explicitly stated in search results.	Typically, for cyanine dyes, the emission is Stokes shifted approximately 20-30 nm from the absorption maximum.
Molar Extinction Coeff. (ε)	Data not available.	Can be determined experimentally using the Beer-Lambert law.
Quantum Yield (Φ)	Data not available.	Can be determined experimentally using a reference standard.

Key Applications

IR-797 chloride is a versatile dye that can be utilized in various multi-modal imaging applications:

- **Cancer Imaging:** The preferential accumulation of **IR-797 chloride** in tumor tissues allows for clear demarcation of tumor margins and monitoring of tumor growth.[3]
- **Cell Tracking:** Covalent labeling of cells, such as T-cells, with IR-797 derivatives (e.g., IR-797 isothiocyanate) enables the tracking of their migration and infiltration into tumors.[4]
- **Drug Delivery:** **IR-797 chloride** can be encapsulated into nanoparticles to monitor their biodistribution and target accumulation in real-time.[3]

Experimental Protocols

Protocol 1: In Vivo Multi-Modal (Fluorescence & Photoacoustic) Imaging of Tumors

This protocol describes the use of **IR-797 chloride** for the dual-modal imaging of subcutaneous tumors in a murine model.

1. Materials:

- **IR-797 chloride**
- Sterile PBS (pH 7.4)
- DMSO (Dimethyl sulfoxide)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- In vivo fluorescence imaging system with appropriate NIR filters
- Photoacoustic imaging system with a tunable laser
- Anesthesia system (e.g., isoflurane)

2. Preparation of **IR-797 Chloride** Solution:

- Prepare a stock solution of **IR-797 chloride** in DMSO (e.g., 1 mg/mL).
- Dilute the stock solution in sterile PBS to the desired final concentration for injection. A typical intravenous dose for a mouse is in the range of 50-100 μ L of a 10-20 μ M solution.
 - Note: The final concentration of DMSO in the injected solution should be below 5% to avoid toxicity.

3. Animal Preparation:

- Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

- Place the mouse on a heated stage to maintain body temperature.
- Acquire baseline fluorescence and photoacoustic images of the tumor region before injecting the dye.

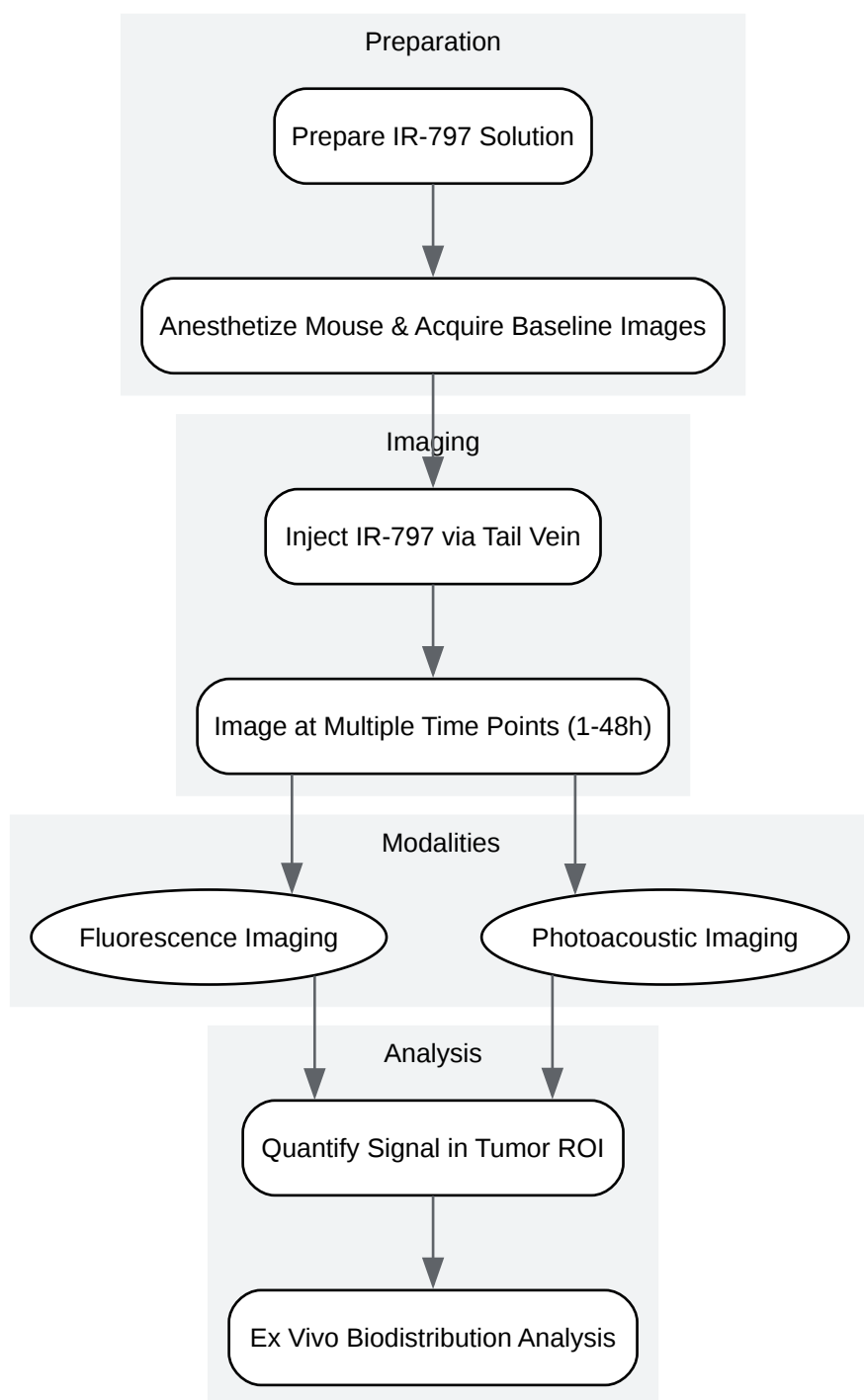
4. In Vivo Imaging:

- Inject the prepared **IR-797 chloride** solution intravenously (i.v.) via the tail vein.
- Fluorescence Imaging:
 - Acquire whole-body or region-of-interest (ROI) fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
 - Use an appropriate excitation filter (e.g., 745-780 nm) and emission filter (e.g., >800 nm).
- Photoacoustic Imaging:
 - Position the photoacoustic transducer over the tumor region.
 - Acquire photoacoustic images at the wavelength of maximum absorption for IR-797 (around 797 nm).[\[5\]](#)
 - Co-register the photoacoustic images with ultrasound images for anatomical reference.
 - Imaging can be performed at the same time points as fluorescence imaging to obtain complementary information.

5. Data Analysis:

- Quantify the fluorescence and photoacoustic signal intensity within the tumor ROI at each time point.
- Analyze the biodistribution of the dye by measuring the signal intensity in various organs (e.g., liver, spleen, kidneys) from ex vivo images after the final in vivo time point.

Experimental Workflow for In Vivo Tumor Imaging



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Caption: Workflow for in vivo multi-modal tumor imaging with **IR-797 chloride**.

Protocol 2: Ex Vivo Labeling and In Vivo Tracking of T-Cells

This protocol outlines the labeling of T-cells with an isothiocyanate derivative of IR-797 for subsequent in vivo tracking using fluorescence and photoacoustic imaging.^[4]

1. Materials:

- IR-797 isothiocyanate
- T-cells (e.g., isolated from a mouse model)
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- PBS
- DMSO
- Centrifuge
- Incubator (37°C, 5% CO₂)
- In vivo imaging systems (fluorescence and photoacoustic)

2. T-Cell Labeling:

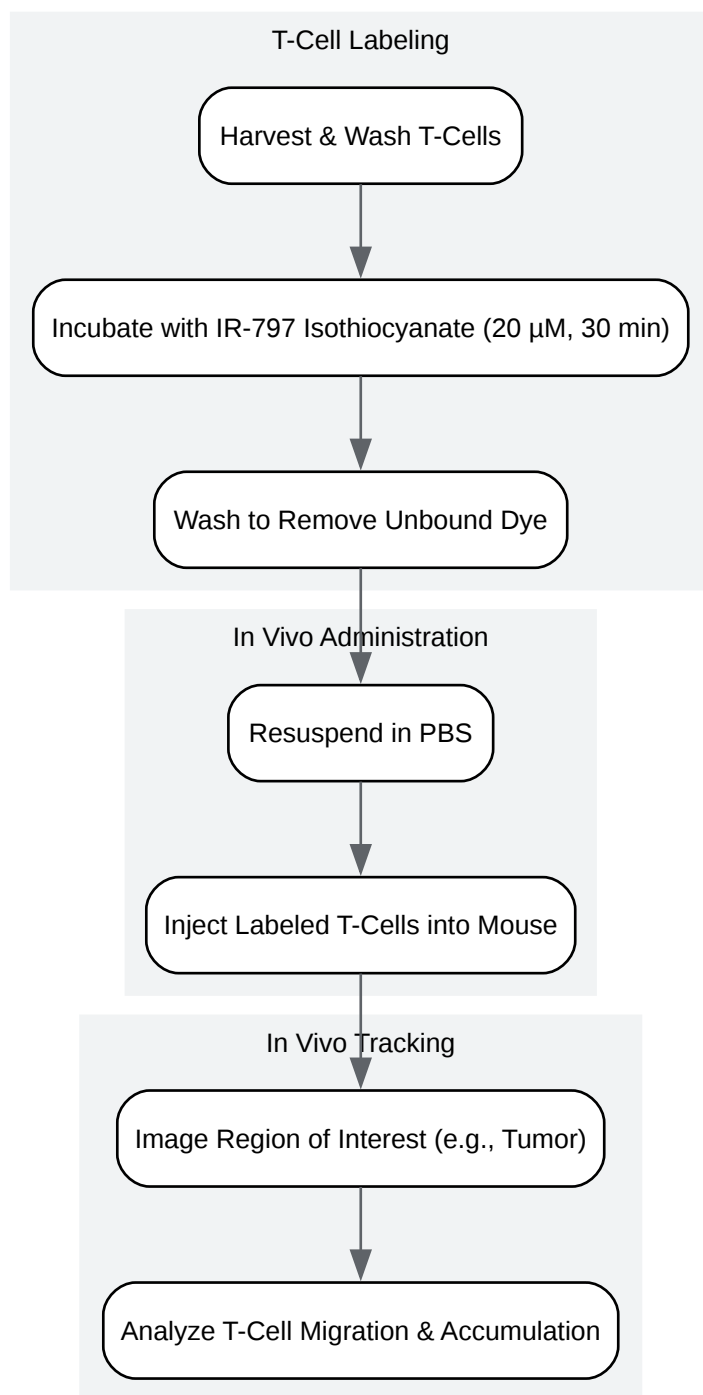
- Harvest and wash the T-cells with PBS.
- Resuspend the T-cells in serum-free culture medium at a concentration of 1×10^7 cells/mL.
- Prepare a stock solution of IR-797 isothiocyanate in DMSO.
- Add the IR-797 isothiocyanate stock solution to the cell suspension to a final concentration of 20 μ M.
- Incubate the cells for 30 minutes at 37°C in the dark.

- Wash the labeled cells three times with complete culture medium (containing FBS) to remove any unbound dye.
- Resuspend the final cell pellet in sterile PBS for in vivo injection.
 - Note: Labeling efficiency can be confirmed by flow cytometry or fluorescence microscopy. A study has shown this protocol to result in 100% labeling efficiency without causing toxicity to the T-cells.[4]

3. In Vivo T-Cell Tracking:

- Anesthetize the recipient mouse.
- Inject the labeled T-cells (e.g., 1×10^7 cells) into the mouse, for example, via the footpad or intravenously.[4]
- Perform fluorescence and photoacoustic imaging of the region of interest (e.g., tumor, lymph nodes) at desired time points to track the migration and accumulation of the labeled T-cells.
[4]

Workflow for T-Cell Labeling and Tracking



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Caption: Workflow for ex vivo labeling and in vivo tracking of T-cells.

Signaling Pathways

Currently, there is no direct evidence to suggest that **IR-797 chloride** is involved in specific signaling pathways. Its primary role in multi-modal imaging is that of a contrast agent, providing optical and photoacoustic signals for visualization. The "chloride" in its name refers to the counter-ion and is not indicative of an interaction with biological chloride channels or signaling pathways.

Data Interpretation and Considerations

- **Autofluorescence:** While minimal in the NIR range, it is crucial to acquire pre-injection baseline images to account for any background autofluorescence.
- **Photobleaching:** Like all fluorophores, IR-797 is susceptible to photobleaching. Minimize light exposure and use appropriate laser power settings to reduce this effect.
- **Quantitative Analysis:** For accurate quantification, it is important to maintain consistent imaging parameters (e.g., laser power, exposure time, animal positioning) throughout the study.
- **Biodistribution:** Be aware that cyanine dyes can accumulate in organs of the reticuloendothelial system, such as the liver and spleen. This should be considered when analyzing biodistribution data.

Conclusion

IR-797 chloride is a valuable tool for multi-modal preclinical imaging, offering deep tissue penetration and high signal-to-noise ratios for both fluorescence and photoacoustic imaging. The protocols provided here offer a starting point for researchers to design and implement their own in vivo imaging studies for a variety of applications, from oncology to immunology. Careful optimization of experimental parameters will ensure high-quality, quantifiable data for advancing our understanding of biological processes and the development of new therapeutics.

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